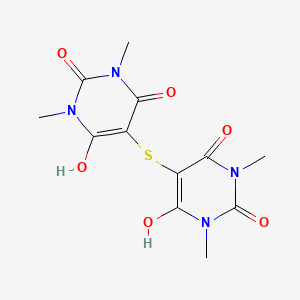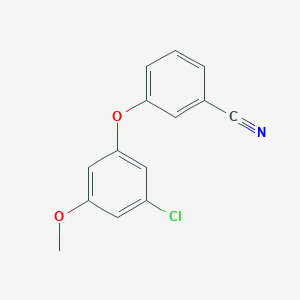![molecular formula C17H26OSi B14182438 Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane CAS No. 918138-96-2](/img/structure/B14182438.png)
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a nona-3,4-dien-3-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane typically involves the reaction of phenylsilane derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the phenylsilane is reacted with a Grignard reagent containing the nona-3,4-dien-3-yloxy group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The phenyl and dimethyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl[(nona-3,4-dien-3-yl)oxy]silane
- Phenyl[(nona-3,4-dien-3-yl)oxy]silane
- Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylmethane
Uniqueness
Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane is unique due to the combination of its structural features, including the presence of both phenyl and dimethyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918138-96-2 |
|---|---|
Fórmula molecular |
C17H26OSi |
Peso molecular |
274.5 g/mol |
InChI |
InChI=1S/C17H26OSi/c1-5-7-8-10-13-16(6-2)18-19(3,4)17-14-11-9-12-15-17/h9-12,14-15H,5-8H2,1-4H3 |
Clave InChI |
INQQFOWNELGXAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C=C(CC)O[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)


![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
